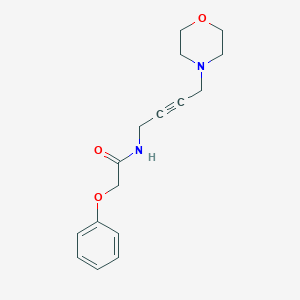![molecular formula C28H28N4O3 B2774178 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea CAS No. 1215327-40-4](/img/structure/B2774178.png)
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with morpholine.
Urea formation: The final step involves the reaction of the substituted quinoline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(piperidin-4-yl)quinolin-6-yl]urea
- 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(pyrrolidin-4-yl)quinolin-6-yl]urea
Uniqueness
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is unique due to the presence of the morpholine group, which may confer specific biological activities or chemical properties that are distinct from similar compounds with different substituents.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)25-18-26(32-13-15-35-16-14-32)22-17-21(11-12-23(22)30-25)29-28(33)31-24-5-3-4-6-27(24)34-2/h3-12,17-18H,13-16H2,1-2H3,(H2,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFLGHQHUHFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4OC)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2774100.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774104.png)
![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)



![6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)

![2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2774113.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2774117.png)

